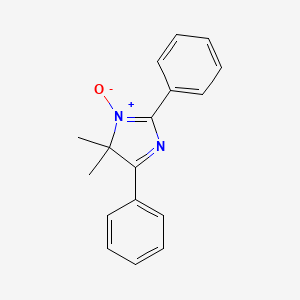

4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide (DMPIO) is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPIO is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. It is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Mécanisme D'action

The mechanism of action of 4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide involves its reaction with ROS, which leads to the formation of a fluorescent product. 4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide can react with various ROS, including hydrogen peroxide, hydroxyl radical, and singlet oxygen. The reaction between 4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide and ROS involves the transfer of an electron from the ROS to the imidazole ring of 4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide, leading to the formation of a radical intermediate. The radical intermediate can undergo further reactions to form the fluorescent product.

Biochemical and Physiological Effects:

4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide has been shown to have minimal toxicity and does not interfere with cellular functions. It has been used to study ROS levels in various cell types, including cancer cells, neurons, and immune cells. 4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide has also been used to study the effects of ROS on various physiological processes, such as aging, inflammation, and oxidative stress.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide is its high selectivity for ROS detection. It can detect ROS in living cells with high sensitivity and specificity, allowing researchers to study the effects of ROS on cellular functions. 4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide is also easy to use and does not require complex instrumentation. However, 4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide has limitations in terms of its photostability and water solubility. It can also be affected by pH changes and other environmental factors, which can affect its fluorescence signal.

Orientations Futures

There are several future directions for research on 4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide. One direction is to improve its photostability and water solubility, which would increase its utility in live-cell imaging studies. Another direction is to develop new fluorescent probes based on the structure of 4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide, which could have improved selectivity and sensitivity for ROS detection. Additionally, 4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide could be used in combination with other fluorescent probes to study multiple cellular processes simultaneously. Finally, 4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide could be used to study the effects of ROS on various diseases, such as cancer and neurodegenerative diseases.

Méthodes De Synthèse

The synthesis of 4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide can be achieved through various methods, including the reaction of 2,4,5-triphenylimidazole with methyl iodide, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2,4,5-triphenylimidazole with dimethyl sulfate, followed by oxidation with potassium permanganate. The yield of 4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide can be improved by using a reflux condenser and azeotropic distillation.

Applications De Recherche Scientifique

4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide has been extensively studied for its potential applications in scientific research. It is widely used as a fluorescent probe for detecting reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause oxidative damage to cells and tissues, leading to various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 4,4-dimethyl-2,5-diphenyl-4H-imidazole 3-oxide can selectively react with ROS and generate a fluorescent signal, allowing researchers to monitor ROS levels in real-time.

Propriétés

IUPAC Name |

5,5-dimethyl-1-oxido-2,4-diphenylimidazol-1-ium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-17(2)15(13-9-5-3-6-10-13)18-16(19(17)20)14-11-7-4-8-12-14/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADIORXBYWCRLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=NC(=[N+]1[O-])C2=CC=CC=C2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-1-oxido-2,4-diphenylimidazol-1-ium | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5767778.png)

![2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5767786.png)

![2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5767793.png)

![3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5767802.png)

![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5767811.png)

![2,4-dihydrazino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5767837.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5767843.png)